![molecular formula C13H10N4O2 B3071437 1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-62-5](/img/structure/B3071437.png)
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
概要
説明
The compound “1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. The molecule also has a carboxylic acid group (-COOH) at the 4-position and a methyl group (-CH3) at the 1-position of the pyrazolo[3,4-b]pyridine core. Additionally, there is a pyridin-3-yl group attached at the 6-position .
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would be expected to have a bicyclic system (pyrazolo[3,4-b]pyridine) with a carboxylic acid group, a methyl group, and a pyridin-3-yl group attached. The exact three-dimensional structure and conformation would depend on the specific spatial arrangement of these groups and could be influenced by factors such as steric hindrance and electronic effects .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyridine rings might participate in electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be soluble in polar solvents due to the presence of polar functional groups .
科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. MFCD09473433, as an organoboron reagent, can participate in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .
Antipromastigote Activity
A molecular simulation study revealed that MFCD09473433 exhibits potent in vitro antipromastigote activity. It binds favorably to the active site of LmPTR1 (Leishmania major pteridine reductase 1), suggesting its potential as an antileishmanial agent .
Antimicrobial Properties
Ali et al. synthesized pyrazolo[3,4-b]pyridine derivatives, including MFCD09473433. These compounds demonstrated moderate antimicrobial activity against bacterial strains (e.g., S. aureus, E. coli) and fungi (e.g., A. fumigatus). The specific mechanism of action warrants further investigation .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It has been found to exhibit potent in vitro antipromastigote activity
Mode of Action
A molecular simulation study showed that it has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to this site and interfere with its normal function, leading to its antipromastigote activity.
Biochemical Pathways
Given its potential interaction with the LmPTR1 pocket , it may affect pathways related to the life cycle of certain parasites
Result of Action
It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may inhibit the growth or development of certain parasites at the molecular or cellular level.
特性
IUPAC Name |
1-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-17-12-10(7-15-17)9(13(18)19)5-11(16-12)8-3-2-4-14-6-8/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBXVBMXYIUBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



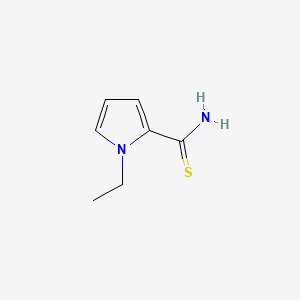
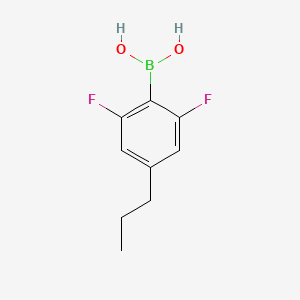
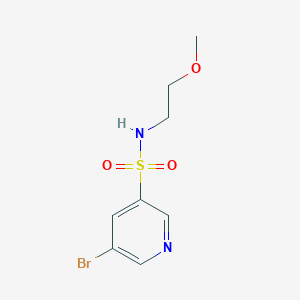
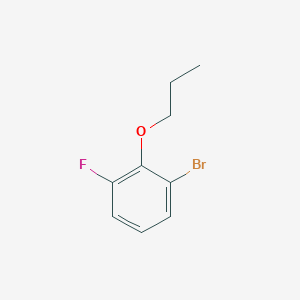
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)

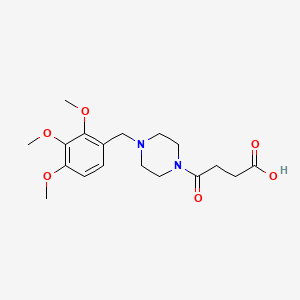
![1-(2-fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071426.png)
![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)
![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)
![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)
![1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071466.png)
![6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071470.png)
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071474.png)